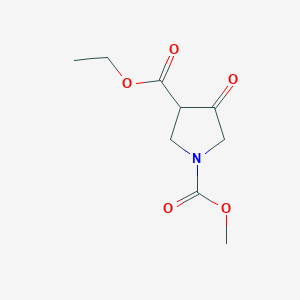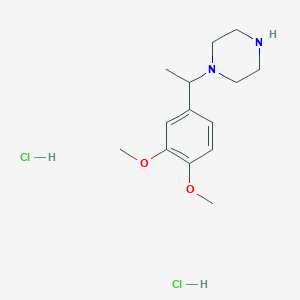
1-(3-Methyloxetan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyloxetan-3-yl)propan-1-ol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is used primarily in scientific research and industrial applications. The compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxyl group attached to a propyl chain.
Méthodes De Préparation
The synthesis of 1-(3-Methyloxetan-3-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-methyloxetane with propanal in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1-(3-Methyloxetan-3-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and alkyl halides.
Applications De Recherche Scientifique
1-(3-Methyloxetan-3-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and novel treatments for various diseases, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(3-Methyloxetan-3-yl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1-(3-Methyloxetan-3-yl)propan-1-ol can be compared with other similar compounds, such as:
Propan-1-ol: A primary alcohol with a simpler structure, lacking the oxetane ring.
2-Methylpropan-1-ol:
3-Methylbutan-1-ol: A primary alcohol with a longer carbon chain and a methyl group at the third position.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
1-(3-methyloxetan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-3-6(8)7(2)4-9-5-7/h6,8H,3-5H2,1-2H3 |
Clé InChI |
ODAQOIGBGRVGJV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1(COC1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



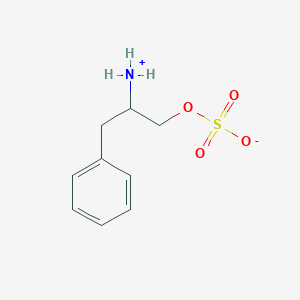
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

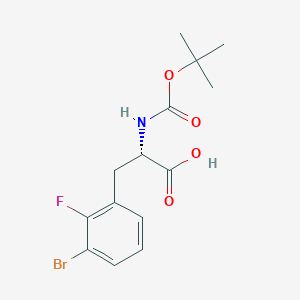
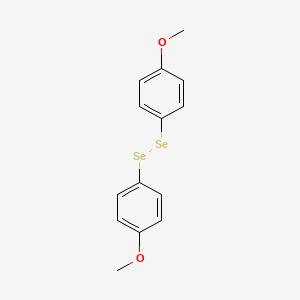
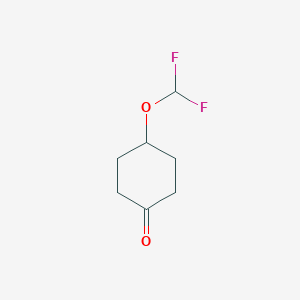
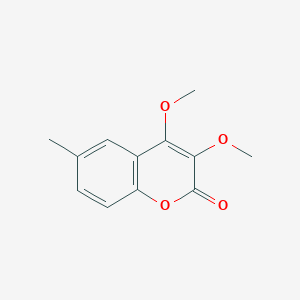
![1-Cycloheptyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026238.png)
